molecular formula C21H26N4O2 B7102738 N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

Cat. No.: B7102738
M. Wt: 366.5 g/mol
InChI Key: SVHKHMQFUYQIDS-UHFFFAOYSA-N
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Description

    Starting Materials: 3-but-3-ynyldiazirine, appropriate coupling reagents.

    Reaction Conditions: The coupling reaction is typically performed under inert atmosphere conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents such as DMF (dimethylformamide).

    Procedure: The 3-but-3-ynyldiazirine is coupled with the benzoylpiperidine intermediate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, column chromatography, or HPLC (high-performance liquid chromatography) to achieve the desired purity.

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-2-3-12-21(23-24-21)13-9-19(26)22-16-17-10-14-25(15-11-17)20(27)18-7-5-4-6-8-18/h1,4-8,17H,3,9-16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHKHMQFUYQIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps:

  • Formation of the Benzoylpiperidine Intermediate

      Starting Materials: Piperidine, benzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

      Procedure: Piperidine is reacted with benzoyl chloride to form 1-benzoylpiperidine.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the alkyne group can lead to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

      Conditions: Conducted under atmospheric or elevated pressures.

      Products: Reduction of the diazirine group can yield amines or other reduced nitrogen-containing compounds.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF.

Scientific Research Applications

Chemistry

    Photolabeling: The diazirine group in the compound is photoactivatable, making it useful for photolabeling studies to investigate molecular interactions.

    Crosslinking: It can be used as a crosslinker in polymer chemistry to create complex polymer networks.

Biology

    Protein Interaction Studies: The compound can be used to study protein-protein and protein-ligand interactions through photoaffinity labeling.

    Cell Imaging: Its photoactivatable properties make it suitable for use in advanced imaging techniques to track cellular processes.

Medicine

    Drug Development: The compound’s unique structure allows it to be a potential candidate for drug development, particularly in targeting specific proteins or pathways.

    Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Material Science: The compound can be used in the synthesis of new materials with unique properties, such as photoresponsive polymers.

    Chemical Sensors: Its reactivity can be harnessed in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine group, upon exposure to UV light, forms a reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules. This property is particularly useful in studying molecular interactions and mapping active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzylpiperidin-4-yl)methyl]-3-(3-azidopropyl)propanamide

    • Similar structure but with an azide group instead of a diazirine.
    • Used in click chemistry applications.
  • N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-iodopropyl)propanamide

    • Contains an iodine atom, making it useful for radiolabeling studies.

Uniqueness

N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to its combination of a benzoylpiperidine moiety and a photoactivatable diazirine group. This dual functionality allows it to be used in a wide range of applications, from photolabeling and crosslinking to drug development and diagnostic tool creation.

This compound’s versatility and unique properties make it a valuable tool in scientific research and industrial applications.

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